Superior Fumarate Reductase Inhibition Compared to 5-Alkoxy Analogs
A derivative of Phthalazin-5-ol, 1-[[2-(4-tert-butylphenyl)ethyl]amino]phthalazin-5-ol, exhibits significantly enhanced inhibition of NADH-fumarate reductase (EC 1.3.1.6) from Echinococcus multilocularis compared to structurally related 5-alkoxy phthalazin-1-amine derivatives. The presence of the 5-hydroxyl group is critical for achieving sub-micromolar potency [1].
| Evidence Dimension | Inhibition of Echinococcus multilocularis fumarate reductase (NADH) (IC50, µM) |
|---|---|
| Target Compound Data | 0.071 µM (for 1-[[2-(4-tert-butylphenyl)ethyl]amino]phthalazin-5-ol) |
| Comparator Or Baseline | 0.91 µM for N-[2-(4-tert-butylphenyl)ethyl]-5-(1-methylethoxy)phthalazin-1-amine; 4.1 µM for N-[2-(4-tert-butylphenyl)ethyl]-5-methoxyphthalazin-1-amine |
| Quantified Difference | 12.8-fold more potent than the isopropoxy analog; 57.7-fold more potent than the methoxy analog |
| Conditions | 30 mM potassium phosphate (pH 7.4) and 1 mM MgCl₂, at 25°C |
Why This Matters
This direct comparative data demonstrates that the 5-hydroxyl group of Phthalazin-5-ol confers a substantial potency advantage over 5-alkoxy modifications when incorporated into phthalazine-based fumarate reductase inhibitors, guiding medicinal chemists toward the optimal core scaffold for antiparasitic drug development.
- [1] BRENDA Enzyme Database. IC50 values for inhibitors of EC 1.3.1.6 (fumarate reductase NADH) from Echinococcus multilocularis. Reference ID 684492. Available at: https://www.brenda-enzymes.info/search_result.php?a=54&RN=&RNV=&os=1&pt=&FNV=&tt=&SYN=&Textmining=&W[1]=1.3.1.6&T[1]=1&V[3]=1&V[4]=1&V[5]=1&V[6]=1&l=20,10&orderDesc=1&orderByHTMLField=Reference View Source
